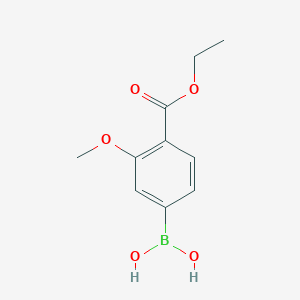![molecular formula C13H13N3O B1451187 2-苄基-6,7-二氢-5H-吡咯并[3,4-d]嘧啶-4-醇 CAS No. 1220038-67-4](/img/structure/B1451187.png)
2-苄基-6,7-二氢-5H-吡咯并[3,4-d]嘧啶-4-醇
描述
Synthesis Analysis
科学研究应用
抗菌活性
包括吡咯并嘧啶在内的吡咯并吡嗪衍生物已显示出显著的抗菌活性 . 它们对多种细菌和真菌物种有效,使其成为开发新型抗菌药物的潜在候选药物 .
抗炎活性
这些化合物也已证明具有抗炎特性 . 这表明它们可用于治疗以炎症为特征的疾病,例如关节炎或炎症性肠病 .
抗病毒活性
吡咯并吡嗪衍生物已表现出抗病毒活性 . 这使得它们成为开发新型抗病毒药物的潜在候选药物 .
抗氧化活性
这些化合物已显示出抗氧化特性 . 抗氧化剂是可以防止或减缓由自由基引起的细胞损伤的物质,自由基是不稳定的分子,身体在对环境和其他压力的反应中会产生这些分子 .
抗肿瘤活性
吡咯并吡嗪衍生物已证明具有抗肿瘤活性 . 这表明它们可用于开发新的癌症治疗方法 .
激酶抑制活性
吡咯并吡嗪衍生物在激酶抑制方面显示出活性 . 激酶是通过在蛋白质中化学添加磷酸基团(磷酸化)来修饰其他蛋白质的酶。 由于蛋白质的磷酸化可以改变其功能,因此激酶抑制剂可用于治疗癌症等疾病 .
药物中间体
特定化合物“2-苄基-6,7-二氢-5H-吡咯并[3,4-d]嘧啶-4-醇”用作药物中间体 . 这意味着它用于合成其他药物化合物 .
对某些酶的抑制作用
与“2-苄基-6,7-二氢-5H-吡咯并[3,4-d]嘧啶-4-醇”类似的一些新型化合物对某些酶表现出良好的抑制作用,IC50 值范围为 0.057 ± 0.003–3.646 ± 0.203 μM . 这表明它们可用于开发通过抑制这些酶起作用的新药 .
作用机制
Target of Action
Similar compounds have been reported to inhibit receptor-interacting protein kinase 1 (ripk1), a key regulator of necroptosis .
Mode of Action
It’s suggested that similar compounds bind to the allosteric pocket of ripk1, serving as a type iii inhibitor .
Biochemical Pathways
Compounds with similar structures have been associated with the inhibition of necroptosis, a form of programmed cell death .
Pharmacokinetics
In vivo pharmacokinetic studies were performed on a similar compound, which determined its oral exposure .
Result of Action
Similar compounds have demonstrated potent anti-necroptotic activity in both human and mouse cellular assays .
实验室实验的优点和局限性
The main advantage of using 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol in laboratory experiments is its low cost and ease of synthesis. 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol can be synthesized relatively quickly and inexpensively, making it an attractive option for laboratory experiments. However, there are some limitations to using 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol in laboratory experiments. 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, some of the effects of 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol may not be reproducible in laboratory experiments due to its complex structure.
未来方向
There are several potential future directions for the study of 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol. First, further research should be conducted to better understand the mechanism of action of 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol. Additionally, further research should be conducted to better understand the long-term effects of 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol on biochemical and physiological processes. Finally, further research should be conducted to explore the potential applications of 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol in medicinal chemistry, pharmacology, and biochemistry.
生化分析
Biochemical Properties
2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol plays a significant role in various biochemical reactions. It has been identified as an inhibitor of certain enzymes, such as ATR kinase, which is involved in DNA damage response . The compound interacts with ATR kinase by binding to its active site, thereby inhibiting its activity. This interaction is crucial for its potential use in cancer therapy, as ATR kinase is essential for the survival of replicating cells under stress conditions .
Cellular Effects
The effects of 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol on cellular processes are profound. It has been shown to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . The compound affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to reduced cell proliferation and increased cell death . Additionally, it influences cell signaling pathways by modulating the activity of proteins involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol exerts its effects through several mechanisms. It binds to the active site of ATR kinase, inhibiting its activity and preventing the phosphorylation of downstream targets involved in DNA repair . This inhibition leads to the accumulation of DNA damage and ultimately triggers apoptosis in cancer cells . The compound also modulates gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound’s effects on cellular function can persist for several days, with sustained inhibition of ATR kinase activity and continued induction of apoptosis . The compound’s efficacy may decrease over time due to degradation and reduced bioavailability .
Dosage Effects in Animal Models
The effects of 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits ATR kinase activity . At higher doses, it can cause adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of ATR kinase and induction of apoptosis . Careful dosage optimization is necessary to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism, leading to changes in metabolic flux and metabolite levels . The compound’s inhibition of ATR kinase affects the DNA damage response pathway, resulting in altered cellular metabolism and reduced cell proliferation . Additionally, it may influence other metabolic pathways by modulating the activity of key regulatory enzymes .
Transport and Distribution
Within cells and tissues, 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as solubility and stability . It tends to accumulate in specific cellular compartments, where it exerts its inhibitory effects on ATR kinase and other targets .
Subcellular Localization
The subcellular localization of 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . It predominantly localizes to the nucleus, where it interacts with ATR kinase and other nuclear proteins involved in DNA repair and cell cycle regulation . This localization is essential for its role in inhibiting ATR kinase and inducing apoptosis in cancer cells .
属性
IUPAC Name |
2-benzyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13-10-7-14-8-11(10)15-12(16-13)6-9-4-2-1-3-5-9/h1-5,14H,6-8H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKUHZRHYRQRIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=C(NC2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


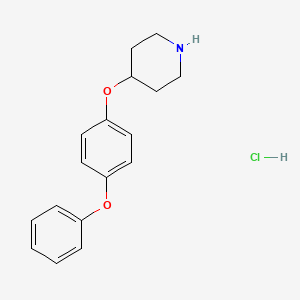
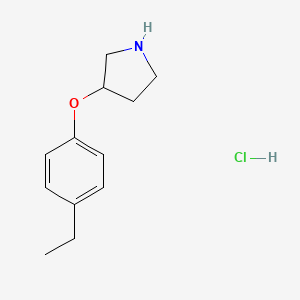
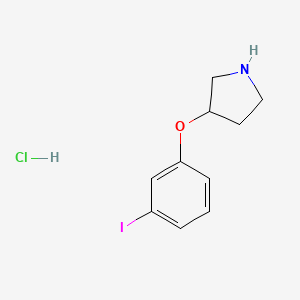
![3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1451112.png)
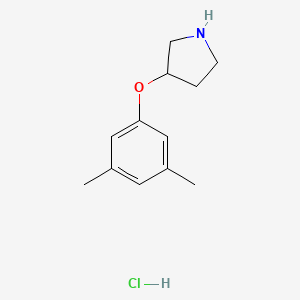
![N-Ethyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide](/img/structure/B1451115.png)
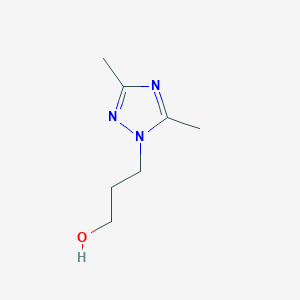
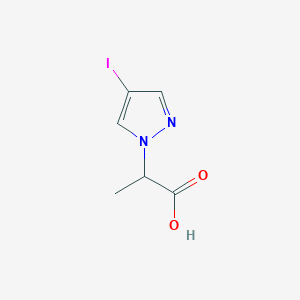
![4-[2-(4-Morpholinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1451119.png)

![N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline](/img/structure/B1451122.png)

![2-(1,4-Diazepan-1-yl)benzo[d]thiazole 2,2,2-trifluoroacetate](/img/structure/B1451126.png)
